molecular formula C22H20N2O4S B385674 N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine CAS No. 720672-83-3

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine

Cat. No. B385674
CAS RN: 720672-83-3
M. Wt: 408.5g/mol
InChI Key: ISKZNXOVXZFOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Metal Complexes and Cytotoxicity Profiling

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms metal complexes with copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) acetates. These complexes exhibit a stoichiometric ratio of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Quantum chemical calculations indicate that the ligand and Ni(II) complex have distinct HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. Interestingly, the ligand itself demonstrates greater cytotoxic activity against HePG-2 and HCT-116 cell lines compared to the metal complexes .

β-Glucuronidase Inhibition

Researchers are actively exploring compounds that inhibit β-glucuronidase, an enzyme associated with various pathological conditions. Although specific studies on our compound are scarce, its structural features may make it a potential candidate for β-glucuronidase inhibition. Further investigations are needed to validate this application .

Anticancer Activity

The derivative (E)-N-(5-benzylthiazol2-yl)-3-(furan-2-yl)acrylamide —which contains a 2-aminothiazole moiety—has demonstrated potent anticancer activity. Proteomics approaches have identified importin b1 (KPNB1) as a potential target protein for this compound. While direct studies on our compound are lacking, its structural similarity suggests that it might also possess anticancer properties .

Biological Applications

Schiff bases, including heterocyclic derivatives, have been widely studied due to their diverse donor groups and flexibility. These compounds can form metal chelates and exhibit various biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases contributes to their interactions with biomolecules. Our compound’s furan Schiff base structure aligns with this trend, potentially enhancing its biological activity .

Analytical Chemistry and Catalysis

Schiff bases have been utilized in analytical chemistry and catalysis. Their ability to coordinate with metal ions makes them valuable ligands. Although direct evidence for our compound’s role in these fields is limited, its structural motifs suggest potential applications.

properties

IUPAC Name

N-benzyl-2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)28-20(23-21)19-9-6-14-27-19/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKZNXOVXZFOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.